

SC144: A Preclinical Technical Guide to a First-in-Class gp130 Inhibitor

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Compound of Interest

Compound Name: SC144

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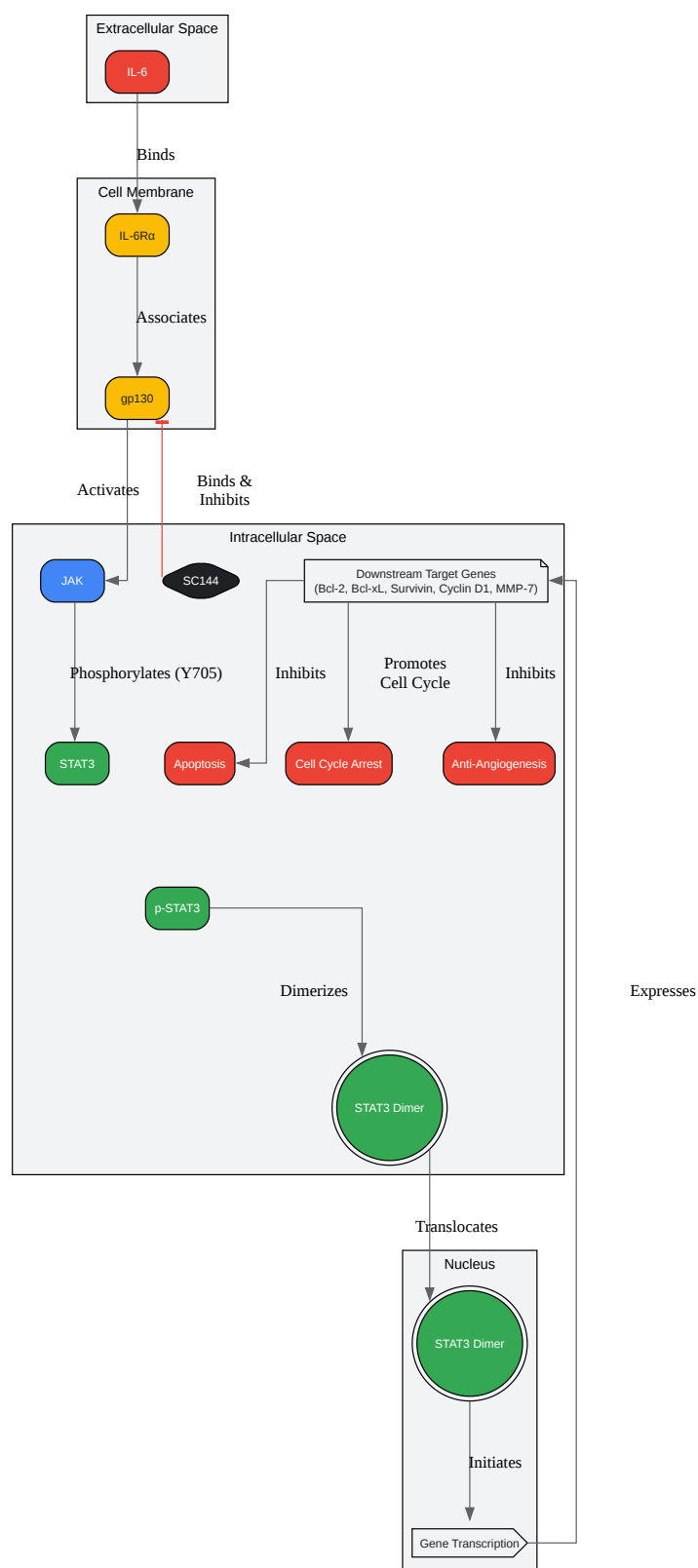
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies and findings for **SC144**, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). **SC144** has demonstrated significant anti-tumor activity in a range of cancer models by targeting the gp130/STAT3 signaling pathway, a critical axis in cancer progression and drug resistance.

Mechanism of Action

SC144 exerts its anti-cancer effects by directly binding to gp130, the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] This interaction induces phosphorylation of gp130 at Serine 782 (S782) and its subsequent deglycosylation.[1][2][3] These events lead to the abrogation of STAT3 phosphorylation and its nuclear translocation, ultimately inhibiting the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis.[1][2][4] **SC144** has been shown to selectively inhibit downstream signaling activated by gp130 ligands, such as IL-6 and leukemia inhibitory factor (LIF), without affecting signaling pathways stimulated by non-gp130 substrates like IFN- γ , SDF-1 α , or PDGF.[5][6]

Signaling Pathway Diagram



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Caption: Mechanism of action of **SC144** in inhibiting the gp130/STAT3 signaling pathway.

In Vitro Studies

SC144 has demonstrated potent cytotoxic effects across a panel of human cancer cell lines, including those resistant to conventional chemotherapies.

Cytotoxicity

SC144 exhibits submicromolar IC50 values in various ovarian cancer cell lines.^{[1][3]} Notably, it retains potency in drug-resistant cell lines, suggesting its potential to overcome chemotherapy resistance.^{[1][3]}

Cell Line	Cancer Type	IC50 (μM)	Reference
OVCAR-8	Ovarian	0.72	^{[1][3]}
OVCAR-5	Ovarian	0.49	^[3]
OVCAR-3	Ovarian	0.95	^{[1][3]}
NCI/ADR-RES	Ovarian (Paclitaxel & Doxorubicin-resistant)	0.43	^{[1][3]}
HEY	Ovarian (Cisplatin-resistant)	0.88	^{[1][3]}
LNCap	Prostate	0.4	^[3]
HCT116	Colorectal	0.6	^[3]
HT29	Colorectal	0.9	^[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

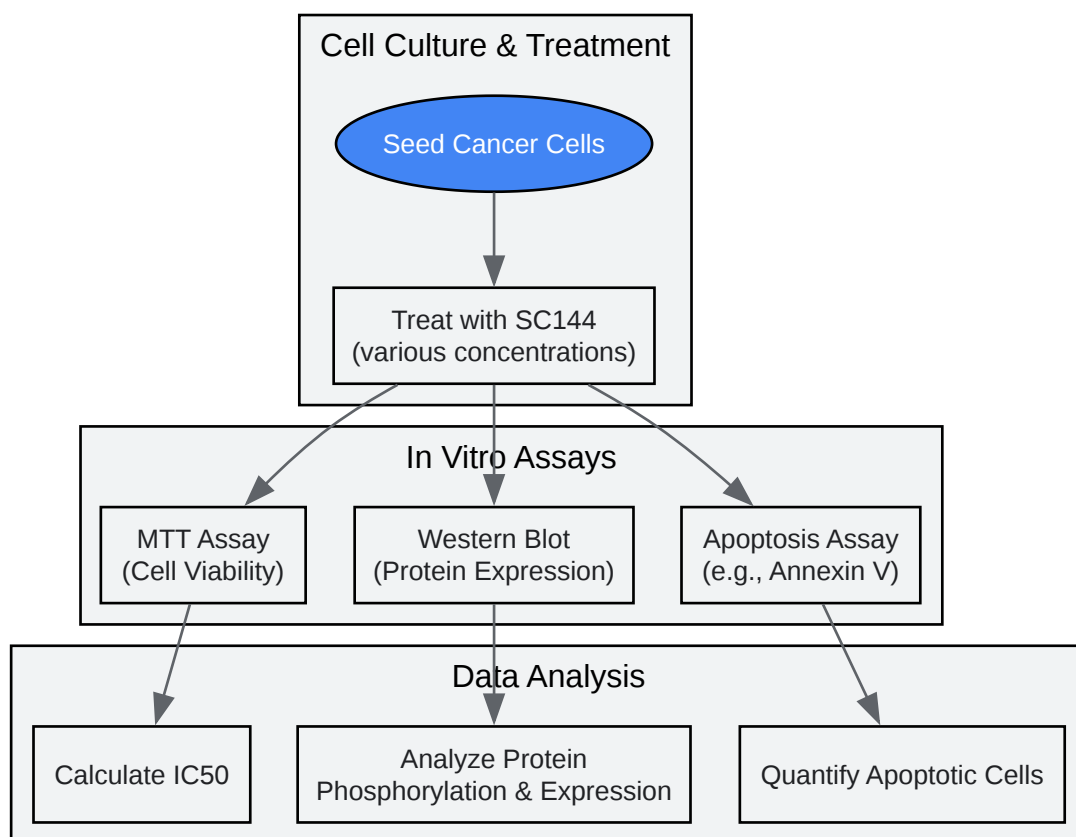
- **Cell Seeding:** Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- **Drug Treatment:** Cells were treated with various concentrations of **SC144** for 72 hours.

- **MTT Addition:** 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
- **Solubilization:** The medium was removed, and 150 μ L of DMSO was added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Western Blot Analysis

- **Cell Lysis:** Cells treated with **SC144** were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration was determined using the BCA protein assay.
- **Electrophoresis and Transfer:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes were blocked and incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-gp130 (S782), total gp130, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
- **Detection:** Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram



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Caption: General experimental workflow for in vitro studies of **SC144**.

In Vivo Studies

SC144 has demonstrated significant anti-tumor efficacy in various mouse xenograft models with both intraperitoneal (i.p.) and oral (p.o.) administration.

Tumor Growth Inhibition

In a human ovarian cancer xenograft model using OVCAR-8 cells, **SC144** treatment resulted in substantial tumor growth inhibition.

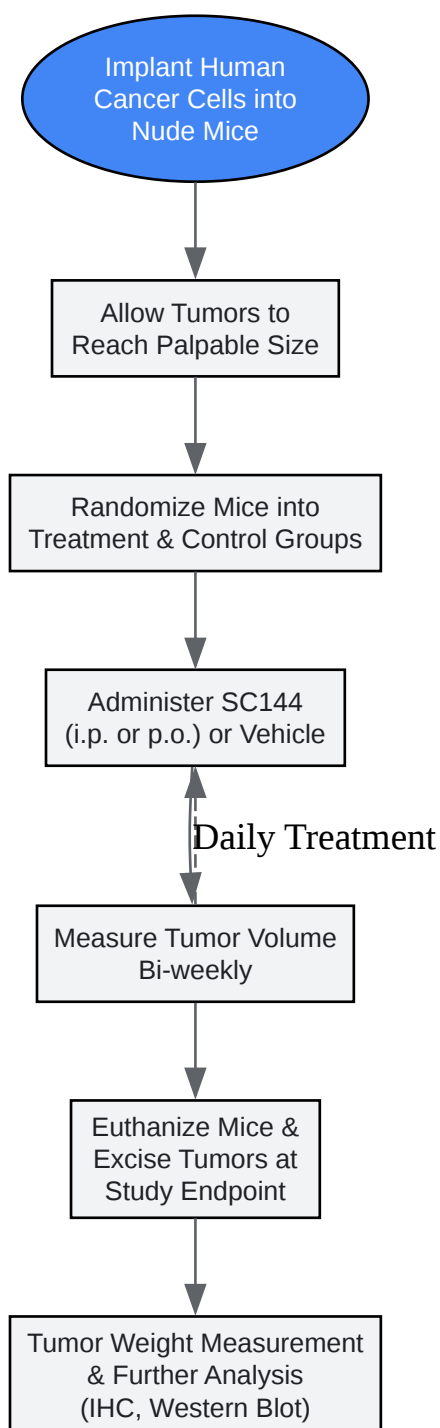
Animal Model	Treatment	Dosing Schedule	Tumor Growth Inhibition	Reference
Ovarian Cancer Xenograft (OVCAR-8)	10 mg/kg SC144 (i.p.)	Daily for 58 days	~73%	[1][3]
Ovarian Cancer Xenograft (OVCAR-8)	100 mg/kg SC144 (p.o.)	Daily for 35 days	82% smaller tumor volume than control	[1][3]
Breast Cancer Xenograft (MDA-MB-435)	4 mg/kg SC144 (i.p.)	Daily for 15 days	60%	[7]

Experimental Protocols

Human Tumor Xenograft Model

- Animal Model: Female athymic nude mice (4-6 weeks old) were used.
- Tumor Cell Implantation: 1×10^6 to 10×10^6 human cancer cells (e.g., OVCAR-8) in a 1:1 mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.
- Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Mice were then randomly assigned to treatment and control groups.
- Drug Administration: **SC144** was administered daily via intraperitoneal injection or oral gavage at the specified doses. The vehicle control group received the corresponding solvent.
- Tumor Measurement: Tumor volume was measured bi-weekly using calipers and calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
- Endpoint and Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blotting).

Experimental Workflow Diagram



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Caption: Workflow for in vivo xenograft studies of **SC144**.

Downstream Effects and Biomarkers

Treatment with **SC144** leads to several downstream cellular effects that contribute to its anti-tumor activity. These effects also present potential biomarkers for assessing treatment response.

- Apoptosis: **SC144** induces apoptosis in human ovarian cancer cells.[1]
- Cell Cycle Arrest: The compound causes cell cycle arrest, contributing to its anti-proliferative effects.[1]
- Anti-Angiogenesis: Inhibition of the STAT3 pathway by **SC144** leads to anti-angiogenic effects.[1]
- Downregulation of STAT3 Target Genes: **SC144** treatment results in the decreased expression of several STAT3-regulated proteins, including Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[4][6] These proteins could serve as pharmacodynamic biomarkers.

Synergy with Other Agents

Preclinical studies have shown that **SC144** can act synergistically with conventional chemotherapeutic agents. For example, it has shown synergism with 5-fluorouracil and oxaliplatin in colorectal cancer cells and with paclitaxel in breast cancer cells.[8] This suggests that **SC144** could be a valuable component of combination therapies.

Conclusion

The preclinical data for **SC144** strongly support its development as a novel anti-cancer agent. Its unique mechanism of action, targeting the gp130/STAT3 signaling axis, provides a therapeutic strategy for cancers dependent on this pathway. The potent in vitro and in vivo efficacy, including activity against drug-resistant models, and the potential for synergistic combinations with existing chemotherapies, highlight the promising clinical potential of **SC144**. Further investigation into its clinical safety and efficacy is warranted.

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